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Compound of Interest

(R)-(-)-O-Formylmandeloy!
Compound Name:
chloride

Cat. No.: B1354379

Technical Guide: (R)-(-)-O-Formylmandeloyl
Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (R)-(-)-O-Formylmandeloyl
chloride, a chiral resolving agent and key intermediate in organic synthesis. It covers the
physical, chemical, and spectroscopic properties of the compound, along with detailed
experimental protocols for its synthesis and application in chiral resolution.

Chemical and Physical Specifications

(R)-(-)-O-Formylmandeloyl chloride is a colorless to light yellow liquid. Its core specifications
are summarized in the tables below, compiled from various sources. There is some variation in

reported values for boiling point and density, which may be attributed to different measurement
conditions.

Table 1: General and Physical Properties
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Property Value Source(s)
CAS Number 29169-64-0 [11[2]
Molecular Formula CoH7CIOs [3]
Molecular Weight 198.60 g/mol [11[2]
Appearance C.:ok')rless to light yellow clear 4]

liquid
Boiling Point 221 °C (lit.) [1][3]
267.18 °C at 760 mmHg [5]

[1]

Density 1.275 g/mL at 25 °C (lit.)
1.290 g/mL at 20 °C (lit.) [3]

1.309 g/cm?3 (5]

Refractive Index (n20/D) 1.523 (lit.)

[1]3]

Optical Activity ([a]23/D)

-228° (neat)

[1]

Table 2: Identification and Structural Information

Identifier Value Source(s)
(-)-O-Formyl-D-mandeloyl
chloride, (R)-(-)-0-

Synonyms [1][2]
(Formyloxy)phenylacetyl
chloride

Linear Formula HCO2CH(CesHs)COCI [1]

SMILES String

CIC(=0)--INVALID-LINK--
clcccccl

[1](2]

ZNLABNPTWSKGDX-
INChl Key [1]
MRVPVSSYSA-N
EC Number 249-478-4 [1]
Beilstein/REAXYS 5404068 [1]
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Table 3: Safety and Handling

Parameter Information Source(s)

o Corrosive (Causes severe skin
Hazard Classification [1][5]
burns and eye damage)

Signal Word Danger [1]
Hazard Statement H314 [1]
Storage Temperature 2-8°C [11[3]
_ >113 °C (>235.4 °F) - closed
Flash Point [1]
cup

Spectroscopic Specifications

Experimental spectroscopic data for (R)-(-)-O-Formylmandeloyl chloride is not readily
available in public literature. The following sections describe the expected spectral
characteristics based on the compound's structure and data from analogous molecules.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of its two carbonyl groups and
other characteristic bonds.

e Acyl Chloride C=0 Stretch: A very strong and sharp absorption is expected at a high
wavenumber, typically in the range of 1785-1815 cm~1. This is characteristic of an acyl
chloride.[1][6][7]

o Ester C=0 Stretch: A strong absorption should appear around 1720-1740 cm~1 for the formyl
ester carbonyl group.[6]

e C-O Stretch: Strong bands corresponding to the C-O stretching of the ester group are
expected in the 1150-1300 cm~1 region.[6]

o Aromatic C=C Stretch: Medium to weak absorptions from the benzene ring will appear in the
1450-1600 cm~1 region.
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e C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm~2, while the
aldehydic C-H stretch of the formyl group may appear around 2850 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following chemical shifts are predicted and may vary from experimental values.
H NMR (Predicted):
e Formyl Proton (-OCHO): A singlet is expected around & 8.0-8.2 ppm.

» Aromatic Protons (-CeHs): A multiplet corresponding to the five protons of the phenyl group is
expected in the range of & 7.3-7.6 ppm.

o Methine Proton (-CH(Ph)-): A singlet for the chiral proton alpha to the phenyl group and ester
oxygen is predicted around & 6.0-6.3 ppm.

13C NMR (Predicted):
e Acyl Chloride Carbonyl (-COCI): Expected in the range of  168-172 ppm.
o Ester Carbonyl (-OCHO): Expected around & 160-165 ppm.

e Aromatic Carbons (-CeHs): Signals for the six aromatic carbons are predicted between o
128-136 ppm.

e Methine Carbon (-CH(Ph)-): The chiral carbon is expected to appear around & 75-80 ppm.

Mass Spectrometry (MS)

The mass spectrum is expected to show fragmentation patterns characteristic of an acyl
chloride and a benzyl ester derivative.

e Molecular lon (M*): A peak for the molecular ion at m/z 198 (for 3>Cl) and a smaller M+2
peak at m/z 200 (for 3’Cl) may be observed, though it might be weak.

o Primary Fragmentation: The most likely fragmentation is the loss of the chlorine atom or the
entire acyl chloride group. A prominent peak is expected from the formation of the acylium
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ion [M-CI]* at m/z 163.

o Other Fragments: Other significant fragments could include the loss of COCI (m/z 135) or the
formyloxy group (m/z 153).

Experimental Protocols
Synthesis of (R)-(-)-O-Formylmandeloyl Chloride

Two primary methods for the synthesis are described in patent literature. The general workflow
involves the formylation of D-mandelic acid followed by chlorination.

This method involves the formylation of D-mandelic acid with formic acid, followed by
chlorination of the resulting D-(-)-formyl mandelic acid.[8]

o Step 1: Formylation

o To a reaction vessel, add D-mandelic acid and an excess of anhydrous formic acid (e.g., a
1:5 molar ratio).[8]

o Heat the mixture to reflux and maintain for 5-7 hours with stirring.[8]

o After the reaction is complete, remove the excess formic acid by distillation under normal
pressure to obtain crude D-(-)-formyl mandelic acid as a viscous, colorless product.[8]

e Step 2: Chlorination

[¢]

Dissolve the crude D-(-)-formyl mandelic acid in a suitable solvent such as dichloroethane.

[8]
o Add bis(trichloromethyl) carbonate to the solution.[8]

o Add a catalyst (e.g., Merrifield resin loaded 1-N-piperidyl-4-formaldehyde) and heat the
mixture to maintain the reaction.[8]

o Upon completion, remove the catalyst by filtration. Distill off the solvent under normal
pressure.
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o Purify the final product, (R)-(-)-O-Formylmandeloyl chloride, by short-path molecular
distillation under high vacuum (0.001 to 1.0 mbar) at 140-160 °C to yield a colorless
transparent liquid.[8]

This method achieves formylation and chlorination in a single step.[6]
 In areaction flask, add D-mandelic acid and anhydrous formic acid.[6]
e Cool the mixture in an ice bath to approximately 8 + 3 °C while stirring.[6]

» Slowly add thionyl chloride dropwise over a period of 2-3 hours, maintaining the temperature.

[6]

 After the addition is complete, remove excess thionyl chloride by distillation at normal
pressure.[6]

 Purify the crude product by vacuum distillation to obtain (R)-(-)-O-Formylmandeloyl
chloride with a purity greater than 99%.[6]
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mandeloyl chloride

Click to download full resolution via product page

Application: Chiral Resolution of a Racemic Amine

(R)-(-)-O-Formylmandeloyl chloride is used as a chiral derivatizing agent to resolve racemic
mixtures of compounds such as amines and alcohols. The principle involves reacting the
racemic mixture with the enantiomerically pure acyl chloride to form a mixture of diastereomers,
which can then be separated by standard techniques like crystallization or chromatography.

e Derivatization:

1. Dissolve the racemic amine in an anhydrous, aprotic solvent (e.g., dichloromethane or
toluene) in a reaction flask under an inert atmosphere (e.g., nitrogen).
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2. Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to act as
an acid scavenger.

3. Cool the solution to 0 °C in an ice bath.

4. Slowly add a solution of (R)-(-)-O-Formylmandeloyl chloride (1.0 equivalent) in the same
solvent to the cooled amine solution with stirring.

5. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the
progress by Thin Layer Chromatography (TLC) or HPLC.

Work-up and Diastereomer Separation:

1. Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCI),
water, and brine.

2. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude mixture of diastereomeric amides.

3. Separate the diastereomers. This is typically achieved by:

» Fractional Crystallization: Dissolve the crude mixture in a minimal amount of a suitable
hot solvent and allow it to cool slowly. One diastereomer will preferentially crystallize
out.

= Column Chromatography: Use silica gel chromatography with an appropriate eluent
system (e.g., hexane/ethyl acetate) to separate the two diastereomers.

Hydrolysis (Cleavage of the Chiral Auxiliary):

1. Treat the separated, enantiopure diastereomeric amide with a strong acid (e.g., agueous
HCI) or base (e.g., aqueous NaOH) and heat to hydrolyze the amide bond.

2. After hydrolysis, perform an extraction to separate the now-resolved amine from the
mandelic acid derivative.

3. Purify the final enantiopure amine by distillation or recrystallization.
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// Nodes Racemic_Amine [label="Racemic Amine\n(R-Amine & S-Amine)",
fillcolor="#FFFFFF"]; Resolving_Agent [label="(R)-(-)-O-Formyl-\nmandeloyl chloride",
fillcolor="#FBBCO05", fontcolor="#202124"]; Derivatization [label="Derivatization
Reaction\n(Base, Solvent)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Diastereomers [label="Mixture of Diastereomers\n(R,R)-Amide & (S,R)-Amide",
fillcolor="#FFFFFF"]; Separation [label="Separation\n(Crystallization or Chromatography)",
shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Diastereomer_1 [label="(R,R)-
Amide", fillcolor="#FFFFFF"]; Diastereomer_2 [label="(S,R)-Amide", fillcolor="#FFFFFF"];
Hydrolysis_1 [label="Hydrolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Hydrolysis_2 [label="Hydrolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Amine_1 [label="Enantiopure\nR-Amine", shape=box3d, fillcolor="#FFFFFF"]; Amine_2
[label="Enantiopure\nS-Amine", shape=box3d, fillcolor="#FFFFFF"],

// Edges Racemic_Amine -> Derivatization; Resolving_Agent -> Derivatization; Derivatization -
> Diastereomers; Diastereomers -> Separation; Separation -> Diastereomer_1
[label="Separated"]; Separation -> Diastereomer_2 [label="Separated"]; Diastereomer_1 ->
Hydrolysis_1; Diastereomer_2 -> Hydrolysis_2; Hydrolysis_1 -> Amine_1 [label="Cleavage"];
Hydrolysis_2 -> Amine_2 [label="Cleavage"]; } dot Caption: Logical workflow for the chiral
resolution of a racemic amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti
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